molecular formula C34H49N9O8 B12325297 Leu-enkephalin-arg

Leu-enkephalin-arg

Cat. No.: B12325297
M. Wt: 711.8 g/mol
InChI Key: ILBHHEXPXBRSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-enkephalin-arg, also known as leucine-enkephalin-arginine, is an endogenous opioid peptide neurotransmitter. It is a derivative of leucine-enkephalin, which is one of the two primary forms of enkephalins, the other being methionine-enkephalin. This compound is found naturally in the brains of many animals, including humans, and plays a crucial role in modulating pain and emotional responses through its interaction with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leu-enkephalin-arg can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide and confirming its identity .

Chemical Reactions Analysis

Types of Reactions

Leu-enkephalin-arg undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of tyrosine can lead to the formation of dityrosine, which may affect the peptide’s interaction with opioid receptors .

Scientific Research Applications

Leu-enkephalin-arg has numerous scientific research applications, including:

Mechanism of Action

Leu-enkephalin-arg exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesia and modulation of emotional responses. The tyrosine residue at position 1 is crucial for its interaction with the receptors, similar to the 3-hydroxyl group on morphine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Leu-enkephalin-arg

This compound is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to modulate pain and emotional responses through delta and mu opioid receptors makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBHHEXPXBRSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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